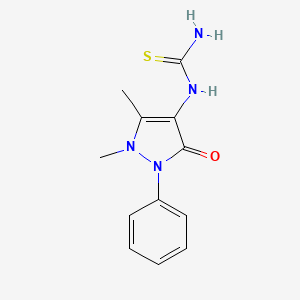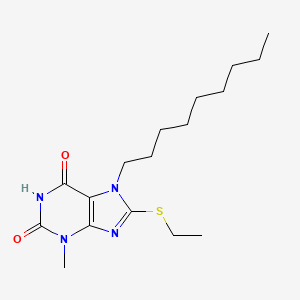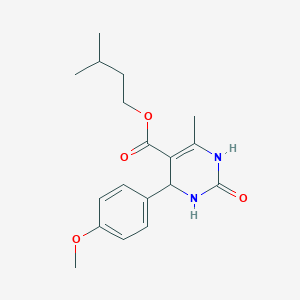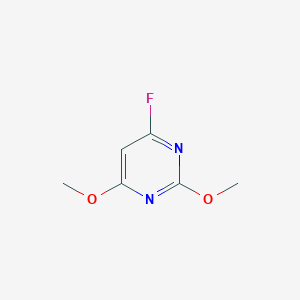![molecular formula C16H13BrN2O2 B11707964 5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)
5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-2-{[(2-メチルフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオンは、5位に臭素原子、2位に2-メチルフェニルアミノ基を有するイソインドリン核を特徴とする複素環式化合物です。 この化合物は、多様な化学反応性と医薬品、除草剤、着色剤、染料、ポリマー添加剤、有機合成、フォトクロミック材料など、さまざまな分野における有望な用途で知られるN-イソインドリン-1,3-ジオンファミリーに属しています .
準備方法
5-ブロモ-2-{[(2-メチルフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオンの合成は、一般的に、芳香族第一級アミンとマレイン酸無水物誘導体の縮合反応によって行われます。 この古典的な経路は、さまざまな置換N-イソインドリン-1,3-ジオンにアクセスするためのシンプルで汎用性の高い経路を提供します . 工業的な生産方法は、多くの場合、遷移金属触媒反応と有機触媒方法を採用しており、これらの複雑な複素環構造を構築するための堅牢な技術を提供しています .
化学反応解析
5-ブロモ-2-{[(2-メチルフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応は、一般的な還元剤を使用して、還元された誘導体を生成することができます。
これらの反応で使用される一般的な試薬と条件には、臭素化のためのN-ブロモスクシンイミド(NBS)と、複雑な変換を促進するためのさまざまな遷移金属触媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究における用途
5-ブロモ-2-{[(2-メチルフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオンは、次のような広範囲の科学研究において用途があります。
化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗ウイルス、抗炎症、抗がん特性など、潜在的な生物活性について調査されています.
化学反応の分析
Types of Reactions
5-BROMO-2-{[(2-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
5-BROMO-2-{[(2-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
作用機序
5-ブロモ-2-{[(2-メチルフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 化合物の効果は、さまざまな受容体および酵素への結合を通じて媒介され、生物学的プロセスの調節につながります。 関与する正確な分子標的と経路は、調査されている特定の生物活性によって異なります .
類似化合物との比較
5-ブロモ-2-{[(2-メチルフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオンは、次のような他の類似の化合物と比較することができます。
5-ブロモ-2-{[(4-ブロモフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオン: 2位に異なる置換基を持つ類似の構造.
2-アミノ-5-ブロモ-3-メチルピリジン: 異なる官能基と用途を持つ別の臭素化複素環式化合物.
5-ブロモ-2-{[(2-メチルフェニル)アミノ]メチル}-1H-イソインドール-1,3(2H)-ジオンの独自性は、その特定の置換パターンとそれに起因する化学的および生物学的特性にあります。
特性
分子式 |
C16H13BrN2O2 |
|---|---|
分子量 |
345.19 g/mol |
IUPAC名 |
5-bromo-2-[(2-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-4-2-3-5-14(10)18-9-19-15(20)12-7-6-11(17)8-13(12)16(19)21/h2-8,18H,9H2,1H3 |
InChIキー |
MFVZWQGVTIONPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)

![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)


![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)


![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
